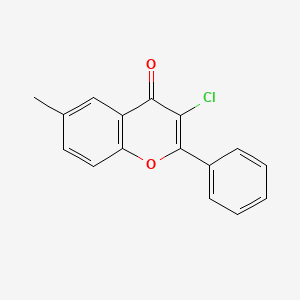
3-chloro-6-methyl-2-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-methyl-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen-4-one scaffold is a significant structural entity in many pharmacologically active molecules .
Métodos De Preparación
The synthesis of 3-chloro-6-methyl-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-hydroxyacetophenone with 2-phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to yield the desired chromen-4-one derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
3-chloro-6-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chromen-4-one to its dihydro derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-chloro-6-methyl-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound may also interact with other cellular pathways, such as those involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
3-chloro-6-methyl-2-phenyl-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
- 6-chloro-2-phenyl-4H-chromen-4-one
- 3-methyl-2-phenyl-4H-chromen-4-one
- 2-phenyl-4H-chromen-4-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. The presence of the chloro and methyl groups in this compound makes it unique and may enhance its biological activity compared to its analogs .
Propiedades
Número CAS |
13178-99-9 |
|---|---|
Fórmula molecular |
C16H11ClO2 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
3-chloro-6-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H11ClO2/c1-10-7-8-13-12(9-10)15(18)14(17)16(19-13)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
HWKMEFFTODSEEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C(C2=O)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















